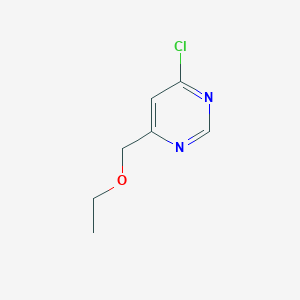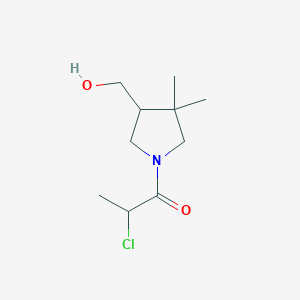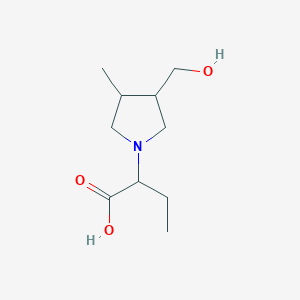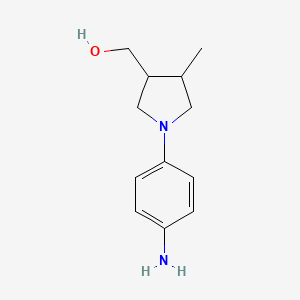
4-Chloro-6-(ethoxymethyl)pyrimidine
Descripción general
Descripción
4-Chloro-6-(ethoxymethyl)pyrimidine is a multifunctionalized pyrimidine scaffold . Pyrimidines are well known due to their presence in biological systems as components of the nucleic acid bases cytosine, thymine, and uracil, as well as the vitamin thiamine . They also find a plethora of uses as pharmaceuticals, as anti-inflammatory, anti-microbial, anti-HIV, anti-malarial, and anti-tumor agents .
Synthesis Analysis
The synthesis of 4-Chloro-6-(ethoxymethyl)pyrimidine involves the reaction of 4,6-Dichloro-2-(methylthio)pyrimidine with EtONa in EtOH, at approximately 20 °C, for 2 hours . This reaction yields exclusively 4-chloro-6-ethoxy-2-(methylthio)pyrimidine in 89% yield .Aplicaciones Científicas De Investigación
Pharmaceutical Synthesis
4-Chloro-6-(ethoxymethyl)pyrimidine: serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its chloro and ethoxymethyl groups are reactive sites that can undergo substitution reactions to introduce different pharmacophores. This compound is particularly valuable in creating derivatives with potential anti-inflammatory, anti-microbial, anti-HIV, anti-malarial, and anti-tumor properties .
Nucleic Acid Analogues
Due to its structural similarity to pyrimidine nucleobases found in DNA and RNA, 4-Chloro-6-(ethoxymethyl)pyrimidine can be used to synthesize nucleic acid analogues. These analogues can be incorporated into oligonucleotides for therapeutic applications, such as antisense drugs that target specific mRNA sequences to inhibit protein synthesis .
Heterocyclic Chemistry
In heterocyclic chemistry, 4-Chloro-6-(ethoxymethyl)pyrimidine is a valuable scaffold for the development of new heterocyclic compounds. Its multifunctionalized structure allows for regioselective modifications, enabling the synthesis of diverse heterocycles that are important in medicinal chemistry .
Serotonin Receptor Modulators
The compound’s ability to introduce hydrophobic side chains makes it a candidate for synthesizing ligands for serotonin (5-HT) receptors. Modifying the 4-position of the pyrimidine ring with hydrophobic groups can enhance the binding affinity to the receptor sites, potentially leading to new treatments for neurological disorders .
Organic Synthesis Methodology
4-Chloro-6-(ethoxymethyl)pyrimidine: can be used to explore new organic synthesis methodologies. For example, its reactivity with organolithium reagents can lead to the development of novel regioselective synthesis techniques, which are crucial for constructing complex organic molecules .
Agricultural Chemistry
This compound can also find applications in agricultural chemistry, where pyrimidine derivatives are used to create pesticides and herbicides. The structural flexibility of 4-Chloro-6-(ethoxymethyl)pyrimidine allows for the synthesis of compounds with specific properties tailored to target pests or weeds effectively .
Propiedades
IUPAC Name |
4-chloro-6-(ethoxymethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-2-11-4-6-3-7(8)10-5-9-6/h3,5H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSFXSQJLJDKCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(ethoxymethyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















